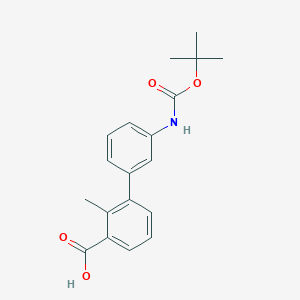

![molecular formula C19H18ClNO3 B6412400 6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261990-12-8](/img/structure/B6412400.png)

6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%

Overview

Description

6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, also known as 6-chloro-piperidine-4-carboxylic acid, is a white crystalline solid with a molecular weight of 306.5 g/mol. It is a potent inhibitor of the enzyme monoamine oxidase (MAO) and is used in the synthesis of various drugs and other compounds. 6-chloro-piperidine-4-carboxylic acid is a key intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and other pharmaceuticals. It is also used in the synthesis of a variety of other compounds, including dyes, perfumes, and flavorings.

Scientific Research Applications

6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has a wide range of scientific applications, including in the synthesis of various drugs and other compounds. It is a key intermediate in the synthesis of a variety of drugs, including antidepressants, antipsychotics, and anticonvulsants. It is also used in the synthesis of various pesticides, dyes, perfumes, and flavorings. Additionally, it is used in the synthesis of a variety of other compounds, including vitamins, amino acids, and hormones.

Mechanism of Action

6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is a potent inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of neurotransmitters, such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, 6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%eridine-4-carboxylic acid increases the levels of these neurotransmitters, resulting in a variety of effects, such as improved mood, increased alertness, and improved cognitive functioning.

Biochemical and Physiological Effects

The biochemical and physiological effects of 6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%eridine-4-carboxylic acid are largely due to its inhibition of the enzyme monoamine oxidase (MAO). By inhibiting MAO, 6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%eridine-4-carboxylic acid increases the levels of neurotransmitters, such as serotonin, norepinephrine, and dopamine, resulting in a variety of effects, including improved mood, increased alertness, and improved cognitive functioning. Additionally, 6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%eridine-4-carboxylic acid has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce blood pressure and cholesterol levels.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%eridine-4-carboxylic acid in laboratory experiments is its ability to inhibit the enzyme monoamine oxidase (MAO). This allows for the manipulation of neurotransmitter levels, which can be used to study the effects of these neurotransmitters on various physiological processes. Additionally, 6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%eridine-4-carboxylic acid is relatively inexpensive and easy to obtain.

The main limitation of using 6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%eridine-4-carboxylic acid in laboratory experiments is its potential toxicity. It should be handled with caution, as it can be absorbed through the skin and cause irritation. Additionally, 6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%eridine-4-carboxylic acid can cause an increase in blood pressure and heart rate, and should not be used in individuals with cardiovascular conditions.

Future Directions

The future applications of 6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%eridine-4-carboxylic acid are vast. It could be used to study the effects of neurotransmitters on various physiological processes, as well as to develop new drugs and other compounds. Additionally, it could be used in the synthesis of a variety of compounds, including vitamins, amino acids, and hormones. Furthermore, it could be used to develop new pesticides, dyes, perfumes, and flavorings. Finally, it could be used to develop new MAO inhibitors, which could potentially be used to treat a variety of neurological disorders.

Synthesis Methods

6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is synthesized by reacting 4-chloro-benzoic acid with piperidine in the presence of an acid catalyst, such as hydrochloric acid. The reaction takes place in a two-step process, first forming an intermediate compound, 4-chloro-piperidine-1-carboxylic acid, which is then reacted with 4-chloro-benzoic acid to form the desired product. The reaction is typically carried out at temperatures between 80 and 120°C.

properties

IUPAC Name |

2-chloro-6-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3/c20-16-6-4-5-15(17(16)19(23)24)13-7-9-14(10-8-13)18(22)21-11-2-1-3-12-21/h4-10H,1-3,11-12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRVZRNYTQZQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C(=CC=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692301 | |

| Record name | 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |

CAS RN |

1261990-12-8 | |

| Record name | 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

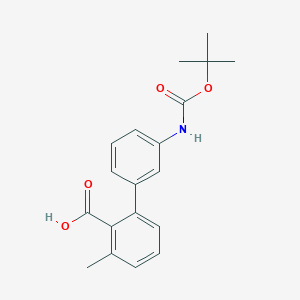

![3-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412320.png)

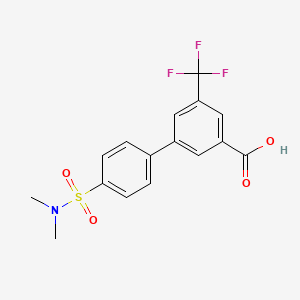

![3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412326.png)

![5-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412335.png)

![2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412338.png)

![5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412341.png)

![3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412347.png)

![2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412359.png)

![5-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412372.png)

![4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412378.png)

![4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412397.png)

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)